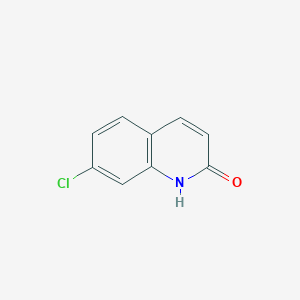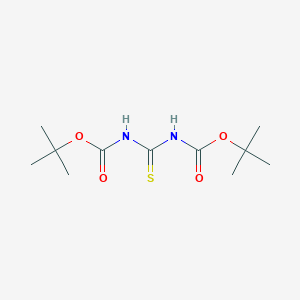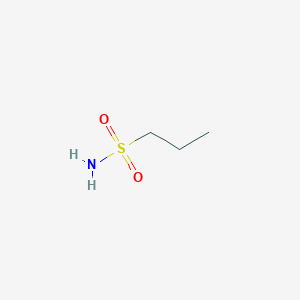
Propano-1-sulfonamida
Descripción general
Descripción
Propane-1-sulfonamide is an organosulfur compound with the molecular formula C₃H₉NO₂S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a propane backbone
Aplicaciones Científicas De Investigación
Propane-1-sulfonamide has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the formation of more complex molecules.
Biology: Propane-1-sulfonamide derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Sulfonamide compounds, including propane-1-sulfonamide, are explored for their therapeutic potential in treating bacterial infections and other diseases.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
Target of Action
Propane-1-sulfonamide, like other sulfonamides, primarily targets the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and replication . Sulfonamides also exhibit anti-carbonic anhydrase activity .
Mode of Action
Sulfonamides act as competitive inhibitors of p-aminobenzoic acid (PABA) in the folic acid metabolism cycle . They mimic the structure of PABA and bind to the active site of dihydropteroate synthetase, preventing PABA from binding and thus inhibiting the enzyme . This blocks the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is necessary for bacterial DNA synthesis .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folic acid pathway, preventing the synthesis of dihydrofolate and subsequently tetrahydrofolate . This leads to a halt in bacterial DNA synthesis and cell division, effectively inhibiting bacterial growth .
Result of Action
The primary result of Propane-1-sulfonamide’s action is the inhibition of bacterial growth and replication due to the disruption of folic acid synthesis . This makes it effective in treating bacterial infections.
Action Environment
The efficacy and stability of Propane-1-sulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of other substances with similar structures can affect its ability to bind to its target enzyme . Additionally, factors such as pH and temperature can impact the drug’s stability and activity .
Análisis Bioquímico
Biochemical Properties
Propane-1-sulfonamide, like other sulfonamides, exhibits a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes are crucial in various biochemical reactions. The interactions between propane-1-sulfonamide and these enzymes are primarily inhibitory, disrupting their normal function and thus affecting the biochemical reactions they catalyze .
Cellular Effects
The effects of propane-1-sulfonamide on cells are diverse and depend on the specific cellular processes and cell types involved. As an antimicrobial agent, it can inhibit the growth and proliferation of bacteria by interfering with their metabolic processes . It can also influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of propane-1-sulfonamide involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . By binding to enzymes such as carbonic anhydrase and dihydropteroate synthetase, propane-1-sulfonamide inhibits their activity, disrupting the biochemical reactions they catalyze .
Dosage Effects in Animal Models
The effects of these drugs can vary with different dosages in animal models .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propane-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of propane-1-sulfonyl chloride with ammonia or an amine under basic conditions. The reaction typically proceeds as follows:
Preparation of Propane-1-sulfonyl Chloride: Propane-1-sulfonyl chloride is prepared by reacting propane-1-sulfonic acid with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).
Formation of Propane-1-sulfonamide: The propane-1-sulfonyl chloride is then reacted with ammonia (NH₃) or an amine (RNH₂) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to yield propane-1-sulfonamide.
Industrial Production Methods
In industrial settings, the production of propane-1-sulfonamide may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction and improve product purity.
Análisis De Reacciones Químicas
Types of Reactions
Propane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: Propane-1-sulfonamide can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction of propane-1-sulfonamide can yield the corresponding amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkoxides (RO⁻) or thiolates (RS⁻) can be employed in substitution reactions.
Major Products
Oxidation: Propane-1-sulfonic acid or propane-1-sulfonyl chloride.
Reduction: Propylamine.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
Methane-sulfonamide: A simpler sulfonamide with a single carbon atom in its backbone.
Ethane-1-sulfonamide: Similar to propane-1-sulfonamide but with a two-carbon backbone.
Butane-1-sulfonamide: A longer-chain sulfonamide with a four-carbon backbone.
Uniqueness
Propane-1-sulfonamide is unique due to its three-carbon backbone, which provides a balance between hydrophobic and hydrophilic properties. This balance can influence its solubility, reactivity, and biological activity, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
propane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO2S/c1-2-3-7(4,5)6/h2-3H2,1H3,(H2,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROIHSMGGKKIJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392158 | |
| Record name | Propane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24243-71-8 | |
| Record name | Propane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propane-1-sulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the propane-1-sulfonamide scaffold in drug discovery?
A: The propane-1-sulfonamide moiety serves as a versatile building block in medicinal chemistry. Its presence in various biologically active compounds highlights its potential to interact with diverse biological targets. For instance, research has identified propane-1-sulfonamide derivatives as potential antagonists of the GABAB receptor, a target implicated in various neurological disorders. [, ] Furthermore, modifications to this core structure have led to the development of PF-04965842 (a selective JAK1 inhibitor) [], and vemurafenib (a BRAF inhibitor) [, ]. This underscores the adaptability of this scaffold for targeting different disease pathways.
Q2: How does the structure of propane-1-sulfonamide derivatives influence their activity as GABAB receptor antagonists?
A: Studies focusing on 3-amino-N-aryl-2-hydroxypropane-1-sulfonamides revealed crucial structure-activity relationships for GABAB receptor antagonism. [, ] Introducing a nitro group at the 3-position of the propane chain or incorporating a 4-nitrophenyl group at the sulfonamide nitrogen significantly enhanced antagonistic activity. Conversely, substituting the amino group with alkyl or aryl groups led to a decrease in activity. This suggests that specific functional groups and their positioning on the propane-1-sulfonamide scaffold are critical for interactions with the GABAB receptor.
Q3: What insights does the research provide on the impact of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) on the brain distribution of vemurafenib?
A: Research on vemurafenib, a propane-1-sulfonamide derivative used in melanoma treatment, sheds light on the role of efflux transporters in drug distribution. [] In vitro studies demonstrated that both P-gp and BCRP actively efflux vemurafenib, limiting its intracellular accumulation and brain penetration. This was further corroborated by in vivo studies in mice, where the brain distribution of vemurafenib significantly increased in mice lacking P-gp and BCRP compared to wild-type mice. This highlights the importance of considering efflux transporter interactions during drug development, particularly for drugs targeting the central nervous system.
Q4: What are the potential implications of identifying selective JAK1 inhibitors like PF-04965842?
A: The discovery of PF-04965842, a highly selective JAK1 inhibitor derived from the propane-1-sulfonamide scaffold, holds promise for treating autoimmune diseases. [] By selectively inhibiting JAK1, PF-04965842 aims to modulate the signaling of pro-inflammatory cytokines involved in autoimmune responses while minimizing the impact on other JAK-STAT pathways essential for normal physiological functions. This selectivity is crucial for improving the safety and tolerability profile of JAK inhibitors, addressing concerns associated with broader JAK inhibition.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


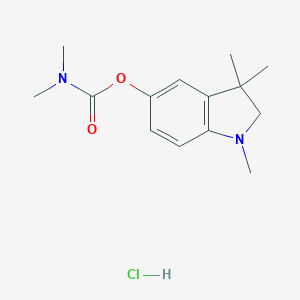
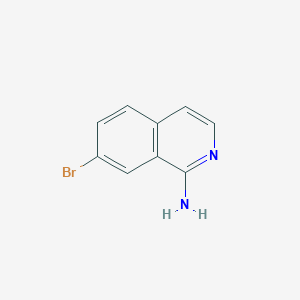
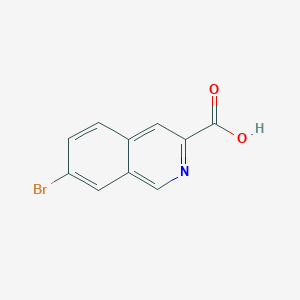
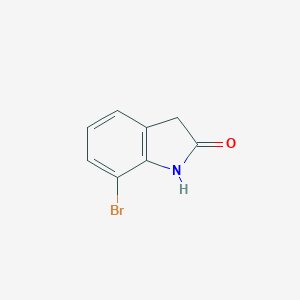
![7-bromopyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B152717.png)
![2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B152719.png)
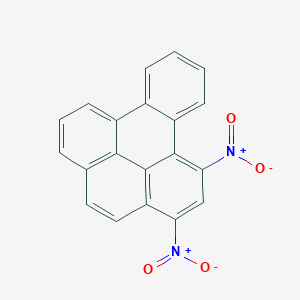
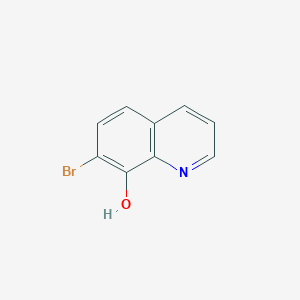
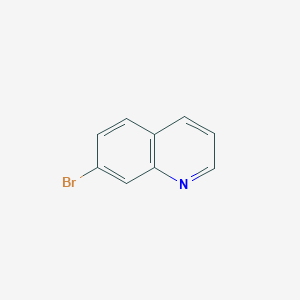
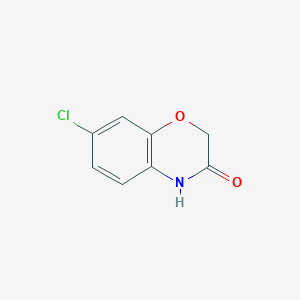

![7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one](/img/structure/B152734.png)
